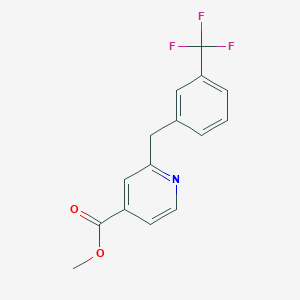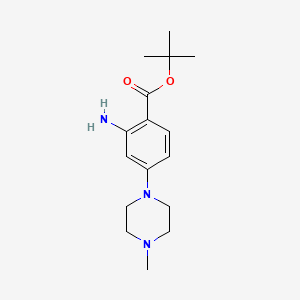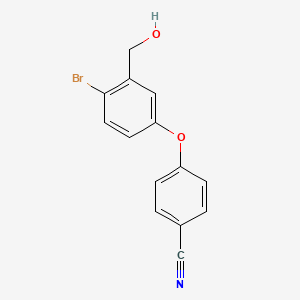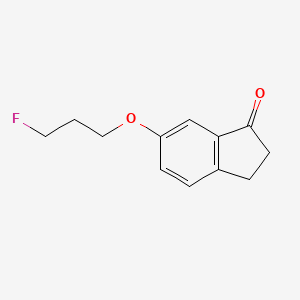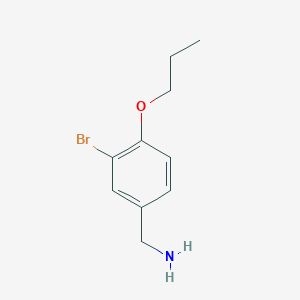
3-Bromo-4-propoxybenzylamine
Vue d'ensemble
Description
3-Bromo-4-propoxybenzylamine, also known as BPBA, is a derivative of benzylamine that is widely used in the synthesis of organic compounds. It is a colorless liquid with a boiling point of 155-156°C and a melting point of -25°C. BPBA is an important building block for a variety of organic compounds and has been used in a variety of applications. It is a versatile reagent, used in the synthesis of a range of compounds, including drugs, flavors, fragrances, and dyes.
Applications De Recherche Scientifique
Chimie Médicinale et Conception de Médicaments
3-Bromo-4-propoxybenzylamine : est un intermédiaire précieux en chimie médicinale. Il peut être utilisé pour synthétiser divers composés pharmacologiquement actifs. Par exemple, les dérivés de la benzylamine sont connus pour présenter une variété d'activités biologiques, notamment des propriétés anti-inflammatoires et analgésiques . L'atome de brome dans le composé peut agir comme un bon groupe partant dans d'autres réactions chimiques, permettant l'introduction d'autres pharmacophores qui peuvent améliorer l'activité biologique des molécules résultantes.
Science des Matériaux
En science des matériaux, This compound peut être utilisé dans la synthèse de nouveaux matériaux polymères. La présence à la fois d'un atome de brome et d'un groupe amine lui permet d'agir comme un agent de réticulation, ce qui peut contribuer à créer des polymères avec une meilleure stabilité thermique et une résistance mécanique accrue.
Agriculture
L'utilisation potentielle du composé en agriculture réside dans son rôle de précurseur de la synthèse d'agrochimiques. Bien que des applications spécifiques dans l'agriculture pour ce composé ne soient pas directement citées, le groupement brome pourrait être utile dans le développement de nouveaux pesticides ou herbicides .
Chimie Analytique
En chimie analytique, This compound pourrait être impliqué dans le développement de nouveaux réactifs analytiques. Sa structure pourrait être adaptée pour réagir avec des analytes spécifiques, permettant la détection ou la quantification de diverses substances dans des mélanges complexes.
Recherche en Biochimie
En recherche en biochimie, This compound peut servir de bloc de construction pour la synthèse de composés qui interagissent avec les macromolécules biologiques. Il pourrait être utilisé pour créer des inhibiteurs ou des sondes pour étudier les mécanismes enzymatiques ou les interactions protéiques, contribuant à notre compréhension de diverses voies biochimiques .
Safety and Hazards
The safety data sheet for a related compound, 4-Bromoanisole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures, including wearing personal protective equipment and ensuring adequate ventilation .
Mécanisme D'action
Target of Action
It’s known that benzylamine derivatives are often used in organic synthesis, particularly in reactions involving carbon-carbon bond formation .
Mode of Action
3-Bromo-4-propoxybenzylamine, like other benzylamine derivatives, can participate in various chemical reactions. For instance, it can undergo nucleophilic substitution reactions at the benzylic position . In these reactions, a nucleophile attacks the carbon atom adjacent to the aromatic ring (benzylic position), leading to the substitution of the bromine atom .
Biochemical Pathways
It’s worth noting that benzylamine derivatives can be involved in suzuki–miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds . The resulting products can have significant impacts on various biochemical pathways, depending on their specific structures and properties.
Result of Action
The compound’s participation in chemical reactions such as nucleophilic substitution can lead to the formation of new compounds with potentially diverse effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate and outcome of its reactions can be affected by factors such as temperature, pH, and the presence of other substances . .
Analyse Biochimique
Biochemical Properties
3-Bromo-4-propoxybenzylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of enzymatic activity. This interaction can significantly influence the metabolic pathways in which these enzymes are involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can modulate the activity of mitogen-activated protein kinases, which are essential for cell signaling . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while at higher doses, it can cause significant toxicity . Threshold effects have been noted, where a specific dosage level leads to a marked change in the compound’s impact on cellular function. High doses of this compound can lead to adverse effects, including cellular toxicity and organ damage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can influence metabolic flux and metabolite levels, affecting the overall metabolic profile of cells. The compound’s metabolism can lead to the formation of various metabolites, some of which may have distinct biological activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. It is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, this compound can localize to different cellular compartments, influencing its accumulation and activity. The distribution of the compound within tissues can also affect its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with other biomolecules and its overall biological activity. For instance, its presence in the nucleus can affect gene expression, while its localization in the cytoplasm can influence cellular metabolism.
Propriétés
IUPAC Name |
(3-bromo-4-propoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6H,2,5,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTQFXUBULZDAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Boc-2-azabicyclo[2.2.2]octane-6-one](/img/structure/B1445184.png)
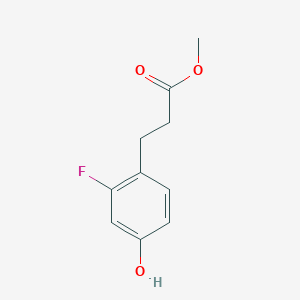

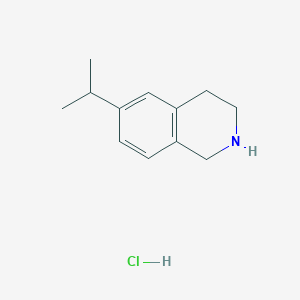
![5-(2-Fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-2,4(1h,3h)-pyrimidinedione](/img/structure/B1445194.png)
